molecular formula C15H18N2OS B2779920 N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pivalamide CAS No. 2034346-10-4

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pivalamide

Cat. No.: B2779920
CAS No.: 2034346-10-4
M. Wt: 274.38
InChI Key: JBZIYLJKMBNIHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pivalamide is a chemical compound of interest in research and development, particularly in the field of agrochemistry and medicinal chemistry. Its molecular structure incorporates two privileged scaffolds in drug discovery: a pyridine ring and a thiophene ring . The pivalamide (2,2-dimethylpropanamide) group is a feature known in synthetic chemistry that can influence the compound's metabolic stability and physicochemical properties . The structural motifs present in this compound are associated with significant biological activities. Specifically, the fusion of pyridine and thiophene rings has been demonstrated in scientific literature to yield derivatives with potent fungicidal activity. For instance, closely related N-(thiophen-2-yl)nicotinamide derivatives have shown excellent efficacy against cucumber downy mildew, outperforming some commercial fungicides . This suggests that this compound could serve as a valuable lead compound or intermediate for the synthesis and optimization of new crop protection agents . Furthermore, heterocyclic compounds containing similar frameworks are actively investigated for various pharmacological applications, underscoring the broader utility of this chemical class in life science research . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,2-dimethyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-15(2,3)14(18)17-10-11-6-7-16-12(9-11)13-5-4-8-19-13/h4-9H,10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZIYLJKMBNIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC(=NC=C1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pivalamide typically involves the following steps:

    Formation of the Pyridine-Thiophene Intermediate: The initial step involves the formation of the pyridine-thiophene intermediate.

    Introduction of the Methylene Bridge:

    Formation of the Pivalamide Group: The final step involves the formation of the pivalamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pivalamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Halogens (e.g., bromine), nitro groups, acetic acid as solvent.

Major Products Formed

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated thiophene derivatives, nitro-substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pivalamide involves its interaction with specific molecular targets and pathways. The thiophene and pyridine rings allow the compound to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pivalamide with structurally related pyridine-pivalamide derivatives, focusing on molecular features, substituent effects, and synthesis strategies.

Table 1: Structural and Functional Comparison of Pyridine-Pivalamide Derivatives

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Key Features/Applications Reference
Target Compound : this compound Thiophen-2-yl, methyl-pivalamide linker C₁₅H₁₈N₂OS 294.38 (calc.) Thiophene enhances aromatic interactions N/A
N-(3-Acetylphenyl)pivalamide Acetylphenyl group C₁₃H₁₇NO₂ 219.28 CFTR corrector candidate; ketone functionalization
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide Cl, I, formyl groups C₁₁H₁₂ClIN₂O₂ 366.58 Halogen-rich; potential electrophilic reactivity
N-(4-iodo-2-methoxypyridin-3-yl)pivalamide I, methoxy groups C₁₁H₁₅IN₂O₂ 358.16 Iodo-substituted; radioimaging applications?
N-(5-fluoropyridin-2-yl)pivalamide F substituent C₁₀H₁₃FN₂O₂ 212.22 Fluorine enhances metabolic stability
N-(4-(dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide Dimethoxymethyl, F, I groups C₁₃H₁₈FIN₂O₃ 396.20 Multifunctional; protective dimethoxymethyl group

Key Observations:

Substituent Diversity :

  • The target compound’s thiophene group distinguishes it from halogenated (Cl, I, F) or alkoxy (methoxy) analogs. Thiophene’s electron-rich nature may improve binding affinity in biological systems compared to halogens, which are often used for steric or electronic effects .
  • Pivalamide Group : Common across all compounds, this bulky tert-butyl amide group likely enhances metabolic stability and influences solubility.

Synthesis Strategies :

  • Similar compounds (e.g., N-(3-Acetylphenyl)pivalamide) are synthesized via acetylation or bromination reactions under mild conditions (e.g., 0°C, chloroform solvent) . The target compound may require analogous steps, such as coupling a thiophene-containing pyridine precursor with pivaloyl chloride.
  • Halogenated derivatives (e.g., iodopyridines) often involve electrophilic substitution or metal-catalyzed coupling, as seen in and .

Potential Applications: Fluorinated analogs (e.g., N-(5-fluoropyridin-2-yl)pivalamide) are prioritized in drug discovery for improved bioavailability . The target compound’s thiophene moiety may target sulfur-interacting proteins or enzymes, a hypothesis supported by the use of thiophene derivatives in kinase inhibitors.

Biological Activity

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pivalamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure comprising a thiophene ring, a pyridine ring, and a pivalamide group. Its molecular formula is C15H18N2OSC_{15}H_{18}N_{2}OS with a molecular weight of 274.4 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for medicinal applications.

PropertyValue
Molecular FormulaC15H18N2OSC_{15}H_{18}N_{2}OS
Molecular Weight274.4 g/mol
CAS Number2034346-10-4

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiophene and pyridine rings facilitate binding to various biological targets, potentially modulating pathways involved in inflammation and microbial resistance.

Potential Targets:

  • Enzymes : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptors : It could interact with receptors that mediate cellular responses to external stimuli.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies show that it possesses activity against various bacterial strains, indicating its potential as an antibacterial agent.

Case Studies and Research Findings

  • In Vitro Studies : A study published in Medicinal Chemistry reported that this compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests promising antibacterial activity worthy of further exploration .
  • Anti-inflammatory Research : In another study focused on inflammatory pathways, the compound was shown to significantly decrease levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .
  • Mechanistic Insights : Further investigation into its mechanism revealed that the compound may act by blocking NF-kB signaling, a crucial pathway in the inflammatory response .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:

Compound NameBiological ActivityMIC (µg/mL)
N-(2-amino-5-(thiophen-2-yl)phenyl)pivalamideAntimicrobial25
4-acetamido-N-(pyridin-3-yloxy)acetamideAnti-inflammatory30
Thiophene DerivativeAntioxidant40

Q & A

Basic Synthesis

Q: What are the common synthetic routes for preparing N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pivalamide? A: The compound is typically synthesized via multi-step reactions. A key intermediate involves coupling a thiophene-substituted pyridine scaffold with pivaloyl chloride. For example, analogous sulfonamide derivatives are synthesized by reacting thiophene-pyridine intermediates with sulfonyl chlorides under anhydrous conditions with a base like triethylamine to prevent hydrolysis . Modifications may include protecting group strategies for regioselective functionalization.

Characterization Techniques

Q: Which spectroscopic and analytical methods are most effective for structural elucidation? A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substitution patterns on the pyridine and thiophene rings. Infrared (IR) spectroscopy identifies functional groups like the amide C=O stretch (~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using programs like SHELXL ) resolves stereochemistry. For purity, HPLC or TLC with UV/fluorescence detection is recommended .

Reactivity and Stability

Q: How does the thiophene ring influence the compound’s reactivity and stability? A: The thiophene moiety enhances π-π stacking interactions but is susceptible to oxidation (e.g., forming sulfoxides or sulfones under strong oxidizing agents like m-CPBA). Stability under storage requires protection from light and moisture, as the pivalamide group may hydrolyze in humid conditions. Anhydrous solvents (e.g., DCM, DMF) and inert atmospheres are advised during synthesis .

Biological Activity Screening

Q: What biological targets or mechanisms have been explored for this compound? A: Structural analogs demonstrate potential as enzyme inhibitors (e.g., kinases) due to hydrogen bonding via the sulfonamide or amide groups. The thiophene-pyridine core may interact with hydrophobic protein pockets, while the pivalamide group enhances metabolic stability. In vitro assays for antimicrobial or anticancer activity should include cytotoxicity controls and dose-response curves .

Advanced Synthetic Challenges

Q: How can regioselectivity be controlled during functionalization of the pyridine-thiophene core? A: Regioselective substitution is achieved using directing groups (e.g., chloro or formyl substituents) or transition-metal catalysis. For example, Pd-mediated cross-coupling reactions (Suzuki, Buchwald-Hartwig) can introduce aryl/amine groups at specific positions. Computational tools (DFT) predict reactive sites based on electron density maps .

Computational Modeling

Q: Which density functional theory (DFT) methods are suitable for studying electronic properties? A: The Colle-Salvetti correlation-energy formula, implemented in programs like Gaussian or ORCA, models electron density and kinetic energy to predict reactivity. Basis sets like 6-31G* or def2-TZVP balance accuracy and computational cost. Solvent effects (e.g., PCM model) refine predictions for biological environments .

Crystallographic Analysis

Q: What software tools are recommended for crystal structure refinement? A: SHELX suite (SHELXL, SHELXS) is widely used for small-molecule refinement. WinGX provides a GUI for data processing, while ORTEP visualizes anisotropic displacement ellipsoids. For macromolecules, PHENIX or CCP4 suites are preferred .

Data Contradictions

Q: How to resolve discrepancies in reported biological activity data? A: Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Replicate studies with rigorous controls (e.g., solvent-only, reference drugs). Meta-analyses of SAR (structure-activity relationship) data can identify confounding factors like impurity profiles or assay conditions .

Industrial-Academic Collaboration

Q: What industrial applications are feasible without commercializing the compound? A: The compound’s structural motifs (thiophene, pyridine) make it a candidate for organic electronics (e.g., OLEDs, sensors). Collaborations could focus on material stability testing or scaling up synthesis via flow chemistry. Avoid IP conflicts by defining non-exclusive licensing agreements .

Mechanistic Studies

Q: What experimental and computational approaches elucidate the compound’s mechanism of action? A: Molecular docking (AutoDock, Glide) predicts binding modes to targets like kinases. Isothermal titration calorimetry (ITC) quantifies binding affinity, while stopped-flow kinetics measures reaction rates. Isotopic labeling (e.g., ¹⁵N) in NMR tracks metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.